Central Analgesic Activity on Hot Plate Model: 14a vs. Thiophene Analog 14b (Direct Head-to-Head Comparison)
In the in vivo hot plate test (55 ± 0.2 °C, latency recorded 60 min post-administration), the furan-2-yl-substituted compound 14a produced a +49.2% antinociceptive effect at 25 mg/kg p.o., whereas its direct thiophene analog 14b (replacing the furan oxygen with sulfur) produced a +144.2% effect under identical conditions [1]. This approximately threefold difference in central analgesic potency, measured within the same experimental series using ketorolac as the reference drug, demonstrates that the furan-to-thiophene substitution at position 7 is a critical efficacy determinant [1].
| Evidence Dimension | Antinociceptive effect (% increase in latency vs. control) on hot plate model |
|---|---|
| Target Compound Data | +49.2% (compound 14a; 7-(2-furyl)-2-pyrrolidin-1-yl) |
| Comparator Or Baseline | +144.2% (compound 14b; 7-(2-thienyl)-2-pyrrolidin-1-yl); Ketorolac used as reference drug |
| Quantified Difference | 14b is ~2.9-fold more potent than 14a; 14a provides moderate central analgesia while avoiding the strong supraspinal effect of 14b |
| Conditions | Hot plate model; mice; dose 25 mg/kg p.o.; latency measured 60 min post-administration; temperature 55 ± 0.2 °C; cutoff 20 s |
Why This Matters
For research programs requiring a moderate-efficacy analgesic scaffold suitable for SAR exploration or prodrug design—where the extreme potency of the thiophene analog (+144.2%) may confound dose-response studies—14a provides a more tractable baseline.
- [1] Demchenko A, Bobkova L, Yadlovskiy O, Buchtiarova T, Demchenko S. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Sci. Pharm. 2016, 84(2), 255-268. DOI: 10.3797/scipharm.1505-16. View Source
